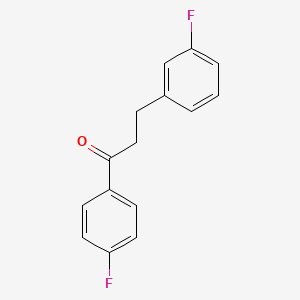

4'-Fluoro-3-(3-fluorophenyl)propiophenone

Description

4'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-17-8) is a fluorinated aromatic ketone with the molecular formula C₁₅H₁₂F₂O and a molecular weight of 246.25 g/mol . Structurally, it consists of a propiophenone backbone substituted with fluorine atoms at the 4'-position of one phenyl ring and the 3-position of the adjacent phenyl ring (Figure 1). This compound is commercially available through suppliers like LEAP CHEM CO., LTD., which specializes in fine chemicals for pharmaceutical and research applications .

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFDMDBCSPOTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644528 | |

| Record name | 3-(3-Fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-17-8 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-fluorobenzoyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 4-fluorobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is performed in an organic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 4’-Fluoro-3-(3-fluorophenyl)propiophenone may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4’-Fluoro-3-(3-fluorophenyl)propiophenone has several scientific research applications, including:

- Industry

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Biological Activity

4'-Fluoro-3-(3-fluorophenyl)propiophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 250.25 g/mol. Its structure includes a propiophenone core with fluorine substituents that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.25 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with various biological targets, potentially influencing pathways related to pain modulation and neuropharmacology. The presence of fluorine atoms is believed to enhance binding affinity to target proteins, which may result in significant biological effects.

Analgesic Properties

Initial studies suggest that this compound may exhibit analgesic properties by modulating pain signaling pathways. It is hypothesized to bind to specific receptors involved in nociception, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Preliminary findings indicate it could inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

- Pain Modulation Study : A study conducted on rodent models assessed the analgesic effects of this compound. Results showed a significant reduction in pain response compared to control groups, suggesting potential therapeutic applications in pain management.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| 4'-Chloro-3-(4-fluorophenyl)propiophenone | Analgesic properties | |

| 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone | Antimicrobial activity | |

| 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone | Notable antibacterial effects |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Halogen Substitution: Bromine (Br) or chlorine (Cl) at the 4'-position increases molecular weight and polarizability compared to fluorine (F) . These halogens may enhance binding affinity in receptor-ligand interactions.

Functional Group Variations :

Table 2: Reactivity in α-Functionalization Reactions

*Hypothetical extrapolation based on substituent effects.

Key Findings:

- Thiomethyl-containing analogs (e.g., 898781-65-2) may exhibit unique reactivity in radical or nucleophilic aromatic substitution due to sulfur's polarizability .

Pharmacological and Physicochemical Profiles

- Lipophilicity: Dual fluorine substituents in this compound likely result in a logP ~3.0, balancing membrane permeability and solubility .

- Brain Penetration: Fluorinated aromatic compounds (e.g., fluoro-benzo[d]isoxazole derivatives) exhibit log(PS*fu,brain) values of -2.9 to -3.2, suggesting moderate blood-brain barrier permeability .

- Metabolic Stability: Difluoro analogs (e.g., 898781-79-8) resist oxidative metabolism better than mono-fluoro derivatives, as seen in related fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.